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Executive Summary
Repaglinide is a potent, short-acting insulin secretagogue of the meglitinide class, widely used

in the management of type 2 diabetes mellitus. Its therapeutic effect is mediated by the parent

compound through the inhibition of ATP-dependent potassium (K-ATP) channels in pancreatic

β-cells.[1][2][3][4] The metabolism of repaglinide is a critical determinant of its pharmacokinetic

profile and is primarily carried out by the cytochrome P450 enzymes CYP2C8 and CYP3A4.[1]

[3] For years, the primary hydroxylated metabolite, a key marker for CYP2C8 activity, was

incorrectly identified as 3'-Hydroxy Repaglinide. This guide presents the definitive evidence

correcting this structure to 4'-Hydroxy Repaglinide and details its formation pathway. Crucially,

this document confirms that, in line with other major metabolites of repaglinide, 4'-Hydroxy

Repaglinide is pharmacologically inactive and does not contribute to the glucose-lowering

effects of the drug.[5][6] The "mechanism of action" of this metabolite is therefore one of

metabolic clearance, not therapeutic activity.

Structural Elucidation: A Critical Correction
Recent and definitive analytical work has corrected a long-standing misidentification in the

metabolism of repaglinide. The major metabolite generated by the action of CYP2C8,
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previously referred to as 3'-Hydroxy Repaglinide, has been unequivocally identified as 4'-

Hydroxy Repaglinide.[7] This conclusion was reached through rigorous structural analysis.

The metabolite was biosynthesized using recombinant CYP2C8, isolated, and subsequently

analyzed using high-resolution mass spectrometry alongside one-dimensional (1D) and two-

dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy.[7] The definitive

assignment of the hydroxyl group to the 4-position of the piperidine ring was accomplished via

2D heteronuclear single quantum correlation (HSQC) NMR analysis conducted at low

temperatures.[7] These results were contrasted with a synthetic standard of 3'-Hydroxy
Repaglinide diastereomers, confirming that the metabolite generated by CYP2C8 is

exclusively the 4'-hydroxy structure.[7] This finding is critical for studies using repaglinide

hydroxylation as a probe for CYP2C8 activity.[7]

Mechanism of Action: Metabolic Clearance vs.
Pharmacological Activity
The therapeutic mechanism of action resides entirely with the parent drug, repaglinide. There is

no evidence to suggest that 4'-Hydroxy Repaglinide or other metabolites possess any

significant hypoglycemic activity.[1][5][6][8][9]

Parent Compound: Repaglinide
Repaglinide stimulates insulin secretion by binding to the sulfonylurea receptor 1 (SUR1)

subunit of the ATP-dependent potassium (K-ATP) channel on pancreatic β-cells.[3] This binding

event closes the channel, preventing K+ efflux and leading to depolarization of the cell

membrane. The depolarization activates voltage-gated calcium channels, causing an influx of

Ca2+, which in turn triggers the exocytosis of insulin-containing granules.[2][4][10] This action

is glucose-dependent, meaning the drug is more effective in the presence of elevated blood

glucose.[5]

Metabolite: 4'-Hydroxy Repaglinide (M4)
The primary role of the conversion of repaglinide to 4'-Hydroxy Repaglinide is detoxification

and clearance. The addition of a hydroxyl group increases the polarity of the molecule,

facilitating its eventual excretion from the body, primarily via the bile into the feces.[1][6]

Multiple sources confirm that the metabolites of repaglinide do not possess appreciable
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hypoglycemic activity.[1][5][6] Therefore, the "mechanism of action" of 4'-Hydroxy Repaglinide

is not pharmacological but rather a key step in the drug's metabolic elimination pathway.

Quantitative Data Summary
The following table summarizes key quantitative data related to the metabolism of repaglinide

and the comparative activity of the parent drug and its metabolites.

Parameter
Compound/Me
tabolite

Value
Enzyme
System

Source

Michaelis

Constant (K_m)

Repaglinide (for

4'-hydroxylation)
5.4 µM

Recombinant

CYP2C8

Repaglinide (for

4'-hydroxylation)
10.2 µM

Pooled Human

Liver

Microsomes

[7]

Pharmacological

Activity
Repaglinide

Active Insulin

Secretagogue

Pancreatic β-

cells
[3]

4'-Hydroxy

Repaglinide (M4)
Inactive N/A [1][6][8]

Aromatic Amine

(M1)
Inactive N/A [1][5]

Oxidized

Dicarboxylic Acid

(M2)

Inactive N/A [1][5]

Experimental Protocols
Protocol for In Vitro Metabolism and Kinetic Analysis
This protocol outlines the methodology used to determine the kinetic parameters for the

formation of 4'-Hydroxy Repaglinide.

System Preparation: Incubations are performed using either pooled human liver microsomes

(HLM) or recombinant human CYP2C8 enzymes (e.g., Supersomes™).[7][11][12]
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Incubation: Repaglinide (at various concentrations to determine Michaelis-Menten kinetics) is

incubated with the enzyme system (HLM or recombinant CYP2C8) in a buffered solution

(e.g., potassium phosphate buffer, pH 7.4).

Cofactor Addition: The reaction is initiated by the addition of an NADPH-generating system

(e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to provide

the necessary reducing equivalents for P450 activity.

Reaction Quenching: After a specified incubation time (e.g., 10-20 minutes) at 37°C, the

reaction is terminated by adding a cold organic solvent, such as acetonitrile, which

precipitates the protein.

Sample Preparation: Samples are centrifuged to pellet the precipitated protein, and the

supernatant containing the metabolites is collected.

LC-MS/MS Analysis: The supernatant is analyzed by liquid chromatography-tandem mass

spectrometry (LC-MS/MS) to separate and quantify the formation of 4'-Hydroxy Repaglinide

against a standard curve.

Protocol for Metabolite Biosynthesis and Structural
Elucidation
This protocol describes the process for generating and definitively identifying the structure of

the hydroxylated metabolite.

Large-Scale Incubation: A large-scale incubation of repaglinide is conducted with a high

concentration of recombinant CYP2C8 and an NADPH-generating system to produce a

sufficient quantity of the metabolite for NMR analysis.[7]

Metabolite Isolation: The resulting metabolite is isolated and purified from the incubation

mixture using techniques such as preparative high-performance liquid chromatography

(HPLC).

High-Resolution Mass Spectrometry (HRMS): The purified metabolite is subjected to HRMS

to confirm its elemental composition and molecular weight, verifying the addition of a single

oxygen atom to the parent repaglinide molecule.[7]
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NMR Spectroscopy: The purified sample is dissolved in a suitable deuterated solvent (e.g.,

deuterated methanol) and analyzed by 1D (¹H and ¹³C) and 2D NMR (e.g., COSY, HSQC,

HMBC) to determine the precise location of the hydroxylation.[7]

Structural Confirmation: The NMR spectra of the biosynthesized metabolite are compared

with those of synthetic standards of potential isomers (e.g., 3'-Hydroxy Repaglinide) to

unequivocally confirm the structure as 4'-Hydroxy Repaglinide.[7]
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Caption: Metabolic pathways of Repaglinide.
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Caption: Mechanism of action of the parent drug, Repaglinide.
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Caption: Experimental workflow for metabolite identification.

Conclusion
The primary hydroxylated metabolite of repaglinide is 4'-Hydroxy Repaglinide, formed via

CYP2C8-mediated oxidation. The previous designation of this metabolite as 3'-Hydroxy
Repaglinide is incorrect. This metabolite, along with others in repaglinide's metabolic pathway,

is pharmacologically inactive and does not contribute to the drug's therapeutic glucose-lowering

effect. The core mechanism of action resides exclusively with the parent compound,

repaglinide, which modulates the K-ATP channel in pancreatic β-cells. For drug development

professionals and researchers, the key takeaway is that the hydroxylation of repaglinide serves

as a critical pathway for metabolic clearance, and its product should be understood as an

inactive metabolite, not a pharmacologically active entity. Accurate structural identification

remains a cornerstone of drug metabolism and safety assessment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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